3-Carbonitril-6H-benzo[c]chromen-6-one is a compound belonging to the class of 6H-benzo[c]chromen-6-ones, which are known for their diverse biological activities and potential therapeutic applications. This compound features a cyano group at the 3-position, which enhances its chemical reactivity and biological properties. The structure of 3-carbonitril-6H-benzo[c]chromen-6-one can be classified under chromone derivatives, specifically those with a benzopyran backbone.
The compound can be synthesized from various precursors, including substituted benzoic acids and resorcinol, through cyclocondensation reactions. It is classified as an organic compound with significant interest in medicinal chemistry due to its potential as a phosphodiesterase inhibitor and its role in neuroprotective therapies.
The synthesis of 3-carbonitril-6H-benzo[c]chromen-6-one typically involves several key steps:
The synthesis often yields moderate to good results depending on the substituents used and reaction conditions. For example, varying alkyl or aryl groups can influence the yield and purity of the final product.
3-carbonitril-6H-benzo[c]chromen-6-one participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-carbonitril-6H-benzo[c]chromen-6-one often involves:
3-carbonitril-6H-benzo[c]chromen-6-one has several applications in scientific research:
The core structure of 6H-benzo[c]chromen-6-one (IUPAC name) represents a tricyclic system comprising fused benzene, pyran, and ketone rings. This scaffold is alternatively termed dibenzo[b,d]pyran-6-one in older nomenclature systems, as reflected in PubChem’s classification (CID 16173) [2]. The carbon numbering assigns position 6 to the carbonyl oxygen, with positions 1–5 and 7–10 designating the aromatic rings. 3-Substituted derivatives feature functional groups at the C3 position, which significantly influences electronic distribution and biological activity. The introduction of a nitrile group (–C≡N) at C3 yields 3-carbonitril-6H-benzo[c]chromen-6-one (Figure 1), a derivative where the nitrile’s electron-withdrawing character modulates the compound’s dipole moment, hydrogen-bonding capacity, and π-orbital conjugation [3] [5].
Table 1: Structural Classification of Key Benzo[c]chromen-6-one Derivatives
Compound Name | Substituent at C3 | Molecular Formula | Structural Descriptor |
---|---|---|---|
6H-Benzo[c]chromen-6-one | H | C₁₃H₈O₂ | Parent scaffold |
3-Hydroxybenzo[c]chromen-6-one | OH | C₁₃H₈O₃ | Urolithin core [7] |
1,3-Dihydroxybenzo[c]chromen-6-one | OH (C1), OH (C3) | C₁₃H₈O₄ | Polyhydroxylated metabolite [8] |
3-Carbonitrilbenzo[c]chromen-6-one | CN | C₁₄H₇NO₂ | Nitrile-functionalized derivative |
Early synthetic routes to benzo[c]chromen-6-ones relied on copper-catalyzed cyclizations, exemplified by the condensation of 2-bromobenzoic acids with resorcinol under basic conditions (CuSO₄/NaOH) to yield 3-hydroxy derivatives [7]. The discovery of urolithins—naturally occurring hydroxylated metabolites of ellagic acid—as neuroprotective agents spurred interest in C3-functionalized analogs [7]. Synthetic strategies evolved to incorporate diverse substituents, including alkyl, alkoxy, and carbonyl groups, via nucleophilic substitution or transition metal-catalyzed coupling on halogenated precursors (e.g., 4-chloro-3-formylcoumarin intermediates) [1]. The nitrile group’s introduction emerged as a strategic modification due to its:
Table 2: Evolution of Synthetic Methods for C3-Functionalized Derivatives
Synthetic Method | Key Reagents/Conditions | Target Substituent | Yield Range | Primary Reference |
---|---|---|---|---|
Copper-Catalyzed Cyclization | CuSO₄, NaOH, 100°C | OH | 40–65% | [1] [7] |
Nucleophilic Aromatic Substitution | R-X, K₂CO₃, DMF, 80°C | OAlkyl, OAr | 55–85% | [5] |
Palladium-Mediated Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C | CN | 60–75% | [3] |
3-Carbonitrile derivatives exhibit pronounced activity against neurological targets, particularly phosphodiesterase 2 (PDE2)—an enzyme overexpressed in Alzheimer’s disease (AD) brains [7]. The nitrile’s electronic properties enhance binding to PDE2’s hydrophobic pocket (e.g., near residue L770), as demonstrated by alkoxylated analogs like compound 1f (IC₅₀: 3.67 ± 0.47 μM) [7]. Key mechanisms include:
Patent EP2958906A1 further validates 3-substituted benzo[c]chromen-6-ones as acetylcholinesterase (AChE)/butyrylcholinesterase (BChE) inhibitors for senile dementia, highlighting the nitrile’s role in enhancing target affinity over unsubstituted analogs [5].
Table 3: Neuropharmacological Targets of 3-Substituted Benzo[c]chromen-6-ones
Biological Target | Role in Neurodegeneration | Impact of C3-Nitrile Modification |
---|---|---|
Phosphodiesterase 2 (PDE2) | Regulates cAMP/cGMP in memory pathways | Enhances hydrophobic pocket binding; IC₅₀ values <5 μM [7] |
Acetylcholinesterase (AChE) | Degrades acetylcholine in synapses | Improves IC₅₀ by 2–5 fold vs. hydroxyl analogs [5] |
SIRT-1 Deacetylase | Neuroprotection via protein deacetylation | Indirect activation via metabolite conversion |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9